REACTION_CXSMILES
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[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([C:8]([F:11])([F:10])[F:9])[C:3]=1[N+:12]([O-])=O.[H][H]>CO.[Pd]>[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([C:8]([F:9])([F:10])[F:11])[C:3]=1[NH2:12]
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Name
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|
Quantity
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50 g
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Type
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reactant
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Smiles
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CC1=C(C(=CC=C1)C(F)(F)F)[N+](=O)[O-]
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Name
|
|
Quantity
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300 mL
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Type
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solvent
|
Smiles
|
CO
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Name
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|
Quantity
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4.4 g
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Type
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catalyst
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Smiles
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[Pd]
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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was hydrogenated at RT
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Type
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FILTRATION
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Details
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The catalyst was filtered off
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Type
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WASH
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Details
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washed with MeOH
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Type
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CUSTOM
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Details
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the filtrate was evaporated down
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Type
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CUSTOM
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Details
|
The crude product was further reacted without purification
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Name
|
|
Type
|
|
Smiles
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CC1=C(C(=CC=C1)C(F)(F)F)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |